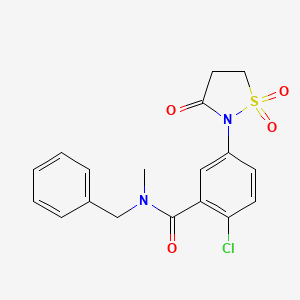

N-benzyl-2-chloro-N-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Description

N-benzyl-2-chloro-N-methyl-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide is a benzamide derivative characterized by a chloro-substituted aromatic ring, an N-benzyl-N-methyl group, and a 1,1,3-trioxo-1λ⁶,2-thiazolidine moiety. The trioxothiazolidine group may confer metabolic stability and hydrogen-bonding capacity, influencing its pharmacological profile.

Properties

IUPAC Name |

N-benzyl-2-chloro-N-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c1-20(12-13-5-3-2-4-6-13)18(23)15-11-14(7-8-16(15)19)21-17(22)9-10-26(21,24)25/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPSZSVUMIBROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-chloro-N-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:

Formation of the Benzamide Core: This can be achieved through the reaction of benzoyl chloride with an appropriate amine under basic conditions.

Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Formation of the Thiazolidinone Ring: This step involves the cyclization of a suitable precursor, such as a thiourea derivative, in the presence of an oxidizing agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

N-benzyl-2-chloro-N-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Benzamide Backbone

The target compound shares a benzamide backbone with derivatives like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () and 2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide (). However, its N-benzyl-N-methyl substitution and trioxothiazolidine ring distinguish it from these analogs.

Thiazolidinone Derivatives

- Target Compound : The 1,1,3-trioxo-1λ⁶,2-thiazolidine group features three oxygen atoms, creating a highly polar sulfone environment.

- Compound: Contains a 2-thioxo-4-oxothiazolidinone ring, replacing two oxygens with a sulfur atom, increasing lipophilicity.

- N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (): Features a benzodithiazin ring with two sulfonyl groups, differing in ring size and substitution pattern .

Physicochemical Properties

Melting Points and Stability

Spectroscopic Data

IR Spectroscopy :

¹H-NMR :

Key Research Findings

Hydrogen-Bonding and Crystal Packing : The trioxothiazolidine group in the target compound likely forms intermolecular hydrogen bonds (e.g., C–H⋯O), stabilizing crystal structures akin to ’s centrosymmetric dimers .

Lipophilicity vs.

Bioactivity : Sulfonyl-rich compounds (e.g., ) show enzyme inhibition; the target compound may exhibit similar effects but with altered selectivity due to N-benzyl substitution.

Biological Activity

N-benzyl-2-chloro-N-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a detailed overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

IUPAC Name : this compound

Molecular Formula : C18H17ClN2O4S

Molecular Weight : 367.83 g/mol

The compound features a thiazolidine core structure known for its diverse biological activities. The presence of the benzamide moiety enhances its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It may exert its effects through:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes involved in critical metabolic pathways.

- Modulation of Receptor Signaling : The compound may influence receptor activity, impacting cellular signaling pathways.

- Antimicrobial Effects : Similar compounds have shown efficacy against a range of microbial pathogens.

Antitumor Activity

Recent studies indicate that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that this compound may be a promising candidate for further development as an antitumor agent.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

These results indicate potential applications in treating bacterial infections.

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

- Antitumor Efficacy in Animal Models : A study conducted on mice bearing tumor xenografts showed that administration of the compound resulted in a significant reduction in tumor volume compared to control groups.

- Synergistic Effects with Other Antimicrobials : Research has indicated that when combined with traditional antibiotics, this compound enhances the efficacy against resistant strains of bacteria .

- Mechanistic Insights through Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target enzymes involved in cancer metabolism and bacterial resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.